molecular formula C10H8O2S2 B3256906 (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone CAS No. 27939-30-6

(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone

Cat. No.: B3256906
CAS No.: 27939-30-6
M. Wt: 224.3 g/mol
InChI Key: OGWZIOZTPNLTCR-VIFPVBQESA-N
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Description

(2R)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone (CAS 27939-30-6) is a chiral organic compound, specifically an acyloin derivative, that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C10H8O2S2 and a molecular weight of 224.30 g/mol, features two thiophene rings, making it a significant scaffold for developing molecules with potential electronic and pharmaceutical applications . Its key research value lies in its role as a chiral intermediate. The compound is a stereospecific precursor in synthesizing complex active pharmaceutical ingredients (APIs). A prominent application documented in patent literature is its use in the manufacturing process for 3(R)-(2-hydroxy-2,2-dithien-2-ylacetoxy)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide, a quinuclidine-derived active substance . The (2R) enantiomer provides the specific (R)-configuration required for the biological activity of the final target molecule, highlighting its critical importance in asymmetric synthesis . Researchers utilize this compound to introduce a chiral hydroxy-ketone functional group into larger molecular structures. The thiophene rings can influence the pharmacokinetic properties of drug candidates and may participate in various chemical transformations. When handling this compound, researchers should observe standard safety precautions. The related racemic mixture has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should treat all chemicals as potentially hazardous and refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and handling information before use.

Properties

IUPAC Name

(2R)-2-hydroxy-1,2-dithiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWZIOZTPNLTCR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r 2 Hydroxy 1,2 Di Thiophen 2 Yl Ethanone

Stereoselective and Asymmetric Approaches to (2R)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone Formation

The creation of the single, defined stereocenter in this compound requires precise control over the reaction pathways. Several strategies have been developed to achieve high levels of stereoselectivity in the formation of chiral α-hydroxy ketones.

Asymmetric Catalytic Syntheses of Chiral Alpha-Hydroxy Ketones

The most direct catalytic route to α-hydroxy ketones is the asymmetric benzoin (B196080) condensation, which involves the coupling of two aldehyde molecules. For the synthesis of this compound, this would entail the homo-coupling of 2-thiophenecarboxaldehyde. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for this transformation, capable of inducing "umpolung" (polarity reversal) of an aldehyde to generate an acyl anion equivalent. beilstein-journals.org

By employing a chiral NHC catalyst, the condensation can be rendered asymmetric, favoring the formation of one enantiomer of the resulting α-hydroxy ketone. wmich.edu Research has demonstrated that chiral triazolium salts can serve as effective precatalysts for NHCs that mediate asymmetric benzoin reactions, including those involving heteroaromatic aldehydes, with good to excellent yields and enantioselectivities. nih.govrsc.org The reaction proceeds through the addition of the NHC to 2-thiophenecarboxaldehyde, followed by deprotonation to form the key Breslow intermediate. This chiral intermediate then attacks a second molecule of the aldehyde in a stereocontrolled fashion, ultimately releasing the chiral product and regenerating the catalyst. wmich.edu The efficiency of these reactions can be influenced by the solvent, with water sometimes serving as an effective medium for the reaction. acs.org

Table 1: Selected Chiral NHC Precatalysts for Asymmetric Benzoin Reactions

Catalyst Type Aldehyde Substrate Typical Outcome Reference
Chiral Triazolium Salt Aromatic/Heteroaromatic Aldehydes Good to high yields, moderate to high enantioselectivity (ee) rsc.org
Pyroglutamic Acid-Derived Triazolium Salt Aromatic Aldehydes High enantioselectivities beilstein-journals.org
Bis-triazolium Salt Aromatic Aldehydes High enantioselectivity (up to 95% ee) beilstein-journals.org

Chiral Auxiliary-Mediated Synthetic Strategies for the Compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed, having served its purpose. For the synthesis of this compound, a chiral auxiliary could be attached to a C2-thiophene building block, which would then react diastereoselectively with a second thiophene (B33073) unit.

A well-established class of chiral auxiliaries is the Evans oxazolidinones. researchgate.netresearchgate.net A synthetic strategy could involve acylating an Evans auxiliary with 2-thienylacetyl chloride. Deprotonation of this imide would generate a chiral enolate. harvard.edu This enolate could then undergo a diastereoselective α-hydroxylation using an electrophilic oxygen source, such as an oxaziridine, or participate in an aldol-type reaction with 2-thiophenecarboxaldehyde. youtube.comblogspot.com The stereochemistry of the newly formed hydroxyl-bearing center is controlled by the steric hindrance of the auxiliary, which directs the approach of the electrophile. wikipedia.org After the key bond-forming step, the auxiliary is cleaved under mild conditions to yield the desired chiral α-hydroxy ketone. youtube.com

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Key Reaction Type Mechanism of Control Reference
Evans Oxazolidinones Aldol (B89426) Reactions, Alkylations Formation of a chelated Z-enolate, directing the approach of the electrophile wikipedia.orgblogspot.com
Camphorsultam Aldol Reactions, Cyclizations Steric shielding of one face of the enolate researchgate.net
Pseudoephedrine Alkylations Formation of a rigid chelated enolate, directing alkylation wikipedia.org

Dynamic Kinetic Resolution Methodologies Applied to Thenion Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution. nih.gov For the synthesis of this compound, one would start with racemic 2,2'-thenoin.

The process requires two compatible catalysts: a racemization catalyst and a resolution catalyst. researchgate.net

Racemization Catalyst : Transition metal complexes, particularly those based on ruthenium or iron, are effective for the racemization of secondary alcohols, including α-hydroxy ketones. scispace.comacs.org These catalysts typically operate via a reversible hydrogen transfer mechanism, converting the alcohol to a ketone and back, which scrambles the stereocenter. youtube.com

Resolution Catalyst : Enzymes, especially lipases such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution step. acs.org The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol (e.g., the (R)-enantiomer) much faster than the other, using an acyl donor like isopropenyl acetate.

In the DKR of racemic thenoin, the lipase would selectively acylate the (R)-enantiomer to form (R)-2-acetoxy-1,2-di(thiophen-2-yl)ethanone. As the (R)-thenoin is consumed, the ruthenium catalyst rapidly converts the remaining (S)-thenoin into (R)-thenoin, continuously replenishing the substrate for the enzyme. nih.gov This dual catalytic system drives the reaction to completion, yielding the acylated (R)-product in high yield and enantiomeric excess, which can then be deacylated to afford this compound.

Table 3: Catalyst Systems for Dynamic Kinetic Resolution of Secondary Alcohols

Racemization Catalyst Resolution Catalyst (Enzyme) Acyl Donor Typical Substrates Reference
Shvo's Ruthenium Catalyst Candida antarctica Lipase B (CALB) Isopropenyl Acetate Secondary Alcohols nih.gov
Knölker-type Iron Complex Candida antarctica Lipase B (CALB) Isopropenyl Acetate Benzylic & Aliphatic Alcohols researchgate.net
[Ru(p-cymene)Cl₂]₂ / DPBP Pseudomonas stutzeri Lipase Vinyl Acetate Aromatic α-Hydroxy Ketones acs.org
Copper Photocatalyst / Disulfide Candida antarctica Lipase B (CALB) Isopropenyl Acetate Secondary Alcohols acs.org

Chemoenzymatic and Biocatalytic Pathways for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can perform reactions under mild conditions with exceptional levels of stereocontrol. tudelft.nlnih.gov For the synthesis of this compound, two main biocatalytic strategies are relevant: the asymmetric reduction of a diketone precursor and the use of lyases.

Asymmetric Reduction of 1,2-di(thiophen-2-yl)ethane-1,2-dione : The precursor diketone can be selectively reduced to the chiral α-hydroxy ketone using oxidoreductases, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). mdpi.com These enzymes use a cofactor, typically NADPH or NADH, to deliver a hydride to one of the carbonyl groups with high facial selectivity. tudelft.nl By selecting an appropriate enzyme, the reduction can be directed to produce the desired (R)-enantiomer. Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are often employed for these transformations. researchgate.net Studies on the reduction of similar heterocyclic ketones have shown that high enantiomeric excess can be achieved through enzyme evolution and process optimization. chinayyhg.com

Thiamine (B1217682) Diphosphate (ThDP)-Dependent Lyases : Enzymes such as transketolase or benzaldehyde (B42025) lyase can catalyze the asymmetric carboligation of aldehydes. acs.orgrsc.org In a reaction analogous to the chemical benzoin condensation, a ThDP-dependent lyase could catalyze the coupling of two molecules of 2-thiophenecarboxaldehyde to directly form this compound with high enantiopurity. This approach avoids the use of chemical catalysts and often proceeds with excellent stereoselectivity. acs.org

Development of Novel Reaction Designs and Conditions for Its Synthesis

Modern synthetic chemistry emphasizes efficiency, minimizing steps, and reducing waste. The development of novel reaction designs, such as one-pot sequences, is crucial for streamlining the synthesis of complex molecules like this compound.

One-Pot Synthetic Sequences and Cascade Reactions

A one-pot or tandem reaction, where multiple chemical transformations occur sequentially in the same reaction vessel, can significantly improve synthetic efficiency by avoiding the isolation and purification of intermediates. nih.gov A hypothetical one-pot cascade for the synthesis of this compound could combine biocatalytic and chemocatalytic steps.

For instance, a chemoenzymatic cascade could be designed where an enzyme first catalyzes a key stereoselective step, followed by a chemical transformation in the same pot. rsc.org One could envision a process starting from 2-thiophenecarboxaldehyde and a second thiophene derivative. An initial enzyme-catalyzed aldol-type addition could form a chiral intermediate, which is then transformed in situ via a chemical catalyst to yield the final product.

Another powerful approach is a dual-catalytic system that operates synergistically, such as the DKR methodology described previously (Section 2.1.3), which is inherently a one-pot process. nih.gov Similarly, a one-pot dynamic reductive kinetic resolution (DYRKR) could be applied to an α-substituted β-keto ester precursor. In this process, an enzyme (a ketoreductase) reduces a ketone while the adjacent stereocenter, prone to epimerization under the reaction conditions, is racemized, allowing for the formation of a single diastereomer of the product alcohol. nih.gov While not a direct synthesis of the target acyloin, these principles highlight the advanced strategies available for complex stereoselective synthesis in a single pot.

Green Chemistry Principles in Synthetic Route Optimization

The optimization of the synthetic route for this compound has increasingly incorporated principles of green chemistry to enhance sustainability and reduce environmental impact. Key strategies include the use of environmentally benign solvents, alternative energy sources, and biocatalysis.

A significant advancement has been the use of water as a solvent for the asymmetric benzoin condensation, which is a notable improvement over traditional organic solvents. researchgate.neteurjchem.com Furthermore, the application of ultrasound has been shown to accelerate the reaction and improve yields in some benzoin condensations. nih.gov

Biocatalysis offers a promising green alternative, with thiamine (Vitamin B1) pyrophosphate being a natural coenzyme that catalyzes the benzoin condensation. nih.govacs.org The use of thiamine hydrochloride as a catalyst precursor in place of toxic cyanide ions represents a significant step towards a more environmentally friendly synthesis. nih.govacs.org

Table 2: Comparison of Green Chemistry Approaches for Benzoin Condensation

Approach Catalyst/Medium Advantages
Aqueous Synthesis Water Non-toxic, readily available, can accelerate reaction rates. researchgate.neteurjchem.com
Biocatalysis Thiamine (Vitamin B1) Non-toxic, renewable, operates under mild conditions. nih.govacs.org

This table provides a summary of green chemistry strategies applicable to the synthesis of the target compound.

Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors

The asymmetric benzoin condensation leading to this compound is catalyzed by N-heterocyclic carbenes (NHCs). The mechanism involves the initial formation of the NHC from its azolium salt precursor by a base. The NHC then nucleophilically attacks the carbonyl carbon of a thiophene-2-carboxaldehyde molecule. tcd.ied-nb.info This is followed by a proton transfer to generate the key "Breslow intermediate," an acyl anion equivalent. tcd.ied-nb.info This intermediate then attacks a second molecule of thiophene-2-carboxaldehyde. Subsequent collapse of the resulting adduct and regeneration of the catalyst furnishes the final product. tcd.ied-nb.info

Transition State Analysis in Asymmetric Formation Pathways

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the transition states of asymmetric benzoin condensations. nih.govnih.gov For the formation of this compound, the key stereodetermining step is the carbon-carbon bond formation between the Breslow intermediate and the second aldehyde molecule.

The transition state geometry is influenced by non-covalent interactions between the chiral catalyst and the substrates. These interactions, such as hydrogen bonding and steric repulsion, create a chiral environment that favors one diastereomeric transition state over the other, leading to the observed enantioselectivity. nih.govnih.gov Computational models, such as the ONIOM method combining different levels of theory, have been employed to accurately predict the energies of these transition states. nih.govnih.gov

Table 3: Factors Influencing Transition State Stability in Asymmetric Benzoin Condensation

Factor Description Impact on Stereoselectivity
Catalyst Structure The steric and electronic properties of the chiral NHC catalyst. Dictates the chiral pocket and the non-covalent interactions that stabilize the preferred transition state. nih.gov
Substrate Conformation The orientation of the two thiophene-2-carboxaldehyde molecules in the transition state. Steric hindrance between the thiophene rings and the catalyst's chiral auxiliaries disfavors the formation of the undesired enantiomer. nih.gov

This table outlines the key determinants of transition state energy and their role in stereochemical control.

Elucidation of Stereochemical Outcome Determinants

The stereochemical outcome of the asymmetric synthesis of this compound is primarily determined by the structure of the chiral N-heterocyclic carbene catalyst. The nature of the substituents on the chiral backbone of the catalyst creates a well-defined three-dimensional space that directs the approach of the second aldehyde molecule to the Breslow intermediate.

Specifically, the enantiomeric excess (ee) of the product is a direct consequence of the energy difference between the two competing diastereomeric transition states leading to the (R) and (S) enantiomers. A larger energy difference results in higher enantioselectivity.

Key determinants include:

The nature of the N-aryl substituent on the NHC: Electron-withdrawing groups can enhance the catalyst's activity and influence stereoselectivity.

The steric bulk of the chiral auxiliary: Larger groups can create a more defined chiral pocket, leading to better stereochemical discrimination. nih.gov

The rigidity of the catalyst backbone: A more rigid catalyst structure reduces conformational flexibility, which can lead to a more predictable and higher enantioselectivity.

Computational models have shown that triazolium-based NHC catalysts often provide higher enantioselectivities compared to thiazolium-based catalysts, a trend that is also observed experimentally. nih.gov This is attributed to the different geometries and electronic properties of the respective Breslow intermediates and transition states. nih.gov

Application of 2r 2 Hydroxy 1,2 Di Thiophen 2 Yl Ethanone As a Chiral Synthon in Complex Molecule Synthesis Research

Role in Asymmetric Transformations and Catalytic Systems

The inherent chirality and functional group array of (2R)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone make it a valuable scaffold in the field of asymmetric synthesis. Its utility spans from being a precursor to sophisticated chiral ligands to serving as a foundational chiral element in the assembly of complex molecular architectures.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral phosphine (B1218219) ligands, in particular, have been pivotal in numerous transition-metal-catalyzed reactions. tcichemicals.com The structure of this compound offers a unique starting point for the synthesis of P-chirogenic or backbone-chiral phosphine ligands. While direct synthesis of ligands from this specific synthon is not extensively documented, its functional groups allow for established synthetic transformations.

For instance, the diol derivative, (1R,2R)-1,2-di(thiophen-2-yl)ethane-1,2-diol, obtained via stereoselective reduction of the parent ketone, can serve as a C2-symmetric backbone. This diol can be converted into cyclic sulfates or phosphites, which are precursors to chiral phosphine ligands. The thiophene (B33073) rings themselves can be functionalized, for example, via lithiation followed by reaction with chlorophosphines, to introduce phosphine groups, creating bidentate or tridentate ligands. The sulfur atoms in the thiophene rings could also act as coordinating sites, leading to novel sulfur/phosphine hybrid ligands.

Table 1: Potential Chiral Ligand Scaffolds from this compound

PrecursorPotential Ligand TypeKey Synthetic TransformationPotential Application
(1R,2R)-1,2-di(thiophen-2-yl)ethane-1,2-diolDiphosphine (e.g., Thio-DIOP analogue)Conversion of diol to dimesylate/ditosylate, followed by substitution with a phosphide (B1233454) source.Asymmetric Hydrogenation, Hydroformylation
This compoundPhosphine-ThioetherSelective lithiation/halogenation of thiophene rings followed by phosphine introduction.Palladium-catalyzed asymmetric allylic alkylation
(2R)-2-Amino-1,2-di(thiophen-2-yl)ethanolAmino-alcoholReductive amination of the ketone followed by reduction.Catalyst for diethylzinc (B1219324) additions to aldehydes

A chiral building block is a molecule that is incorporated into a larger structure, bringing its own stereochemistry to the final product. tcichemicals.com this compound is well-suited for this role due to its defined stereocenter and versatile functional groups. The hydroxyl and ketone groups can be used to form new carbon-carbon and carbon-heteroatom bonds, extending the molecular framework while retaining the original chirality.

For example, the hydroxyl group can act as a nucleophile or be converted into a good leaving group for substitution reactions. The ketone can undergo reactions such as Wittig olefination, aldol (B89426) condensations, or Grignard additions to build molecular complexity. The resulting products, now containing the dithienyl ethanol (B145695) moiety, can be further modified. The thiophene rings are bioisosteres of phenyl rings and are prevalent in many pharmaceutically active compounds, making this building block particularly interesting for medicinal chemistry applications. mdpi.com

Derivatization and Functionalization Studies of the this compound Scaffold

The secondary hydroxyl group is a prime site for selective modification. Standard organic reactions can be employed to convert it into other functional groups, which can alter the molecule's properties or provide handles for further synthesis.

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis using NaH and an alkyl halide like methyl iodide or benzyl (B1604629) bromide) would yield the corresponding ether. This protects the hydroxyl group or introduces a new substituent.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) can form esters. This is useful for protecting the alcohol or for structure-activity relationship (SAR) studies in medicinal chemistry.

Oxidation: While challenging without affecting the rest of the molecule, selective oxidation of the secondary alcohol to a diketone (1,2-di(thiophen-2-yl)ethane-1,2-dione) could be achieved using specific reagents, providing a different synthetic intermediate.

The two thiophene rings are amenable to functionalization, primarily through electrophilic aromatic substitution. researchgate.net The reactivity and regioselectivity of these reactions are influenced by the existing substituents. The thiophene ring attached to the carbonyl group is deactivated towards electrophiles, while the ring attached to the hydroxyl-bearing carbon is less so.

Electrophilic substitution (e.g., bromination with N-bromosuccinimide or nitration) is expected to occur preferentially at the C5 position of each thiophene ring, which is the most activated position for this reaction. nih.gov However, the electron-withdrawing nature of the carbonyl group significantly reduces the reactivity of the attached thiophene ring, making harsh conditions potentially necessary. nih.gov

Alternatively, directed ortho-metalation can be used. Treatment with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the positions ortho to the sulfur atom (C2), which is often facilitated by a directing group. Subsequent reaction with an electrophile allows for the introduction of a wide range of substituents. rsc.org

Table 2: Representative Functionalization Reactions

Reaction TypeReagentExpected Position of FunctionalizationProduct Type
BrominationN-Bromosuccinimide (NBS)C5 and C5' of thiophene ringsBromo-substituted derivative
NitrationHNO₃/H₂SO₄ (mild conditions)C5 and C5' of thiophene ringsNitro-substituted derivative
Metalation-Alkylation1. n-BuLi, THF, -78°C; 2. RX (Alkyl halide)C5 and C5' of thiophene ringsAlkyl-substituted derivative
Suzuki CouplingArylboronic acid, Pd catalyst (from bromo-derivative)C5 and C5' of thiophene ringsAryl-substituted derivative

Creating analogues with different stereochemistry or related structures is crucial for probing biological activity and for developing new catalysts. A key transformation for this compound is the stereoselective reduction of its ketone functionality.

This reduction can lead to two possible diastereomeric diols: (1R,2R)-1,2-di(thiophen-2-yl)ethane-1,2-diol (the syn-diol) or (1S,2R)-1,2-di(thiophen-2-yl)ethane-1,2-diol (the anti-diol). The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. researchgate.net

Chelation-Controlled Reduction: Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) can coordinate to both the hydroxyl and carbonyl oxygens, creating a rigid cyclic intermediate. The hydride is then delivered to the less hindered face of the carbonyl, typically leading to the formation of the syn-diol with high diastereoselectivity. researchgate.net

Non-Chelating Conditions: Using bulky reducing agents (e.g., L-Selectride) under non-chelating conditions favors the approach of the hydride from the least hindered direction as predicted by the Felkin-Anh model, which would lead to the anti-diol.

Furthermore, biocatalytic reductions using whole-cell systems or isolated enzymes can offer excellent stereoselectivity for the synthesis of syn-diols from unprotected (R)-2-hydroxy ketones. researchgate.net These diols are valuable chiral synthons in their own right, serving as precursors for chiral ligands, auxiliaries, and complex natural products. nih.gov

Computational and Theoretical Investigations of 2r 2 Hydroxy 1,2 Di Thiophen 2 Yl Ethanone

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

There are no specific quantum chemical studies published that detail the electronic structure and reactivity profiles of (2R)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors. This information is fundamental to understanding its chemical behavior and potential applications.

Conformational Analysis and Prediction of Stereochemical Preferences through Modeling

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and transition states, has not been reported. Modeling studies are essential for predicting the compound's three-dimensional structure and how its stereochemistry influences its physical and chemical properties. While an experimental crystal structure for the racemic compound, 1,2-di-2-thienyl-2-hydroxyethanone (also known as 2,2'-thenoin), exists, this does not provide the detailed energetic landscape that a computational conformational analysis would offer for the specific (2R) enantiomer.

Molecular Modeling and Simulation of Reaction Mechanisms Involving the Compound

Detailed molecular modeling and simulation of reaction mechanisms involving this compound are not available in the scientific literature. Computational studies in this area would be instrumental in elucidating the pathways of reactions where this compound acts as a reactant, intermediate, or product. Such investigations could predict reaction kinetics and thermodynamics, providing a deeper understanding at a molecular level that is often unattainable through experimental methods alone.

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation Methodologies

There is a lack of published research on the theoretical prediction of spectroscopic signatures (such as NMR, IR, and UV-Vis spectra) for this compound. Theoretical calculations of these spectra are a powerful tool for complementing experimental data, aiding in the structural elucidation and characterization of the compound. These predictions can help in assigning experimental spectral peaks and understanding the relationship between the molecular structure and its spectroscopic properties.

Advanced Analytical Methodologies for Stereochemical and Structural Assessment in Research

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of chiral compounds, enabling the separation and quantification of enantiomers. chiralpedia.comrsc.org The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is paramount. For (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone, this is typically achieved using a chiral stationary phase (CSP) within the HPLC column.

Chiral Stationary Phases (CSPs): The selection of an appropriate CSP is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving a variety of chiral molecules, including ketones and alcohols. mdpi.comchromatographyonline.com For α-hydroxy ketones like the title compound, these phases can offer the necessary stereochemical recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the thiophene (B33073) rings. chromatographyonline.com

Method Development and Purity Analysis: The development of a robust HPLC method involves the optimization of several parameters, including the mobile phase composition, flow rate, and column temperature. A typical mobile phase for the chiral separation of polar compounds like this compound on a polysaccharide-based CSP would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol). The precise ratio of these solvents is adjusted to achieve optimal resolution and retention times.

In addition to enantiomeric excess, HPLC is also the gold standard for determining the chemical purity of pharmaceutical intermediates and active ingredients. moravek.comalwsci.com A reverse-phase HPLC method, often employing a C18 stationary phase, can be utilized to separate the target compound from any impurities, starting materials, or byproducts. americanpharmaceuticalreview.com The purity is then calculated based on the relative peak areas in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Chiralpak)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

High-Resolution Spectroscopic Approaches for Absolute Configuration Assignment

While chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., the R or S designation). For this, high-resolution spectroscopic techniques are indispensable.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govbiotools.usnih.gov The experimental VCD spectrum of one enantiomer is a mirror image of the other. bruker.com By comparing the experimental VCD spectrum of this compound to a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. biotools.usnih.gov The theoretical calculations are typically performed using density functional theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, a cornerstone of structural elucidation, can also be employed to determine the absolute configuration of chiral molecules, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgwikipedia.org For an α-hydroxy ketone, the hydroxyl group can be derivatized with a chiral reagent, such as Mosher's acid, to form diastereomers. wikipedia.org The resulting diastereomers will exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to deduce the absolute stereochemistry at the carbinol center. acs.org Advanced NMR techniques, such as the application of chiral lanthanide shift reagents, can also be used to induce separation of enantiomeric signals. wikipedia.org

Table 2: Spectroscopic Techniques for Absolute Configuration Determination

TechniquePrincipleApplication to this compound
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. bruker.comComparison of the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer to assign the absolute configuration. biotools.usnih.gov
Nuclear Magnetic Resonance (NMR) Utilizes chiral auxiliaries to induce chemical shift differences between enantiomers or diastereomers. wikipedia.orgDerivatization of the hydroxyl group with a chiral agent to form diastereomers with distinguishable NMR spectra, allowing for stereochemical assignment. acs.org

X-ray Crystallography and Diffraction Studies for Chiral Center Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous confirmation of its absolute stereochemistry. researchgate.netnih.gov The crystal structure of 1,2-di-2-thienyl-2-hydroxyethanone (also known as 2,2'-thenoin) has been reported, offering a detailed view of its molecular geometry and the spatial arrangement of the thiophene rings relative to the ethanone (B97240) backbone. nih.gov

The crystallographic data reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the conformational preferences of the compound in the solid state. For this compound, the X-ray structure would definitively confirm the R configuration at the chiral center by determining the spatial orientation of the hydroxyl group, the two thiophene rings, and the carbonyl group.

The analysis of the crystal packing provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture of the compound in the solid state. nih.gov

Table 3: Crystallographic Data for 1,2-Di-2-thienyl-2-hydroxyethanone

ParameterValue
Chemical Formula C₁₀H₈O₂S₂
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 10.8436
b (Å) 6.0348
c (Å) 16.336
β (°) 110.001
Volume (ų) 1002.3
Z 4
Reference nih.gov

Future Research Directions and Emerging Paradigms in the Study of 2r 2 Hydroxy 1,2 Di Thiophen 2 Yl Ethanone

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly the concepts of atom and step economy, are central to modern synthetic chemistry. Future research into the synthesis of (2R)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone should prioritize the development of methodologies that are both environmentally benign and efficient.

Current synthetic approaches to similar α-hydroxy ketones often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste generation. A key future direction will be the exploration of catalytic asymmetric synthesis. This could involve the use of chiral catalysts to directly synthesize the (2R)-enantiomer from simple precursors, thereby avoiding the need for chiral resolution of a racemic mixture, a process that inherently has a maximum yield of 50% for the desired enantiomer.

Table 1: Comparison of Potential Synthetic Strategies

StrategyAdvantagesDisadvantagesFuture Research Focus
Chiral Resolution Established methodologyLow atom economy, maximum 50% yieldDevelopment of more efficient resolving agents
Asymmetric Catalysis High atom economy, high enantioselectivityCatalyst development can be challengingDesign of novel chiral ligands and catalysts
Biocatalysis High stereoselectivity, mild reaction conditionsEnzyme stability and substrate scope can be limitedEnzyme engineering and screening for suitable biocatalysts

The concept of "atom economy" emphasizes the maximization of the incorporation of all materials used in the process into the final product. Future synthetic routes for this compound should be designed to minimize the formation of byproducts. For instance, exploring direct C-H functionalization of thiophene (B33073) derivatives could offer a more atom-economical alternative to traditional cross-coupling reactions that often generate stoichiometric amounts of salt waste.

Exploration of Novel Catalytic Applications and Material Science Precursors

The structural features of this compound, namely its chirality and the presence of heteroaromatic thiophene rings, suggest its potential utility in catalysis and material science.

As a chiral ligand, it could be coordinated to a metal center to create a catalyst for asymmetric reactions. The sulfur atoms in the thiophene rings and the hydroxyl and ketone functionalities offer multiple coordination sites. Future research could involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation.

In the realm of material science, thiophene-containing molecules are well-known for their applications in organic electronics due to the electron-rich nature of the thiophene ring. The defined stereochemistry of this compound could be exploited to create chiral organic materials with unique optical and electronic properties. For example, it could serve as a monomer for the synthesis of chiral conducting polymers or as a component in the development of chiral sensors.

Expansion of Its Role in the Synthesis of Diverse Chemical Libraries and Scaffolds

The functional groups present in this compound make it a versatile building block for the synthesis of a wide range of other molecules. The hydroxyl group can be derivatized, the ketone can undergo various reactions, and the thiophene rings can be further functionalized.

Future work should focus on utilizing this compound as a scaffold to generate libraries of new chemical entities with potential biological activity. For instance, the α-hydroxy ketone moiety is a key structural feature in many biologically active natural products and pharmaceuticals. By systematically modifying the structure of this compound, it may be possible to discover new compounds with interesting therapeutic properties.

Table 2: Potential Derivatizations of this compound

Functional GroupPotential ReactionsResulting Scaffolds
Hydroxyl Etherification, EsterificationEthers, Esters
Ketone Reduction, Reductive amination, Wittig reactionDiols, Amino alcohols, Alkenes
Thiophene Ring Electrophilic substitution, Metal-catalyzed cross-couplingSubstituted thiophenes

The development of efficient and high-throughput methods to derivatize this compound will be crucial for its successful application in the generation of chemical libraries for drug discovery and other applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via asymmetric catalysis or kinetic resolution. For example, palladium-catalyzed coupling of thiophene derivatives with α-hydroxy ketones under controlled conditions (e.g., chiral ligands, low temperatures) can yield the (2R)-enantiomer. Steric effects in catalysts (e.g., bulky phosphine ligands) and solvent polarity significantly influence enantioselectivity . Characterization via 1^1H NMR (e.g., δ 4.75 ppm for CH2_2 in similar ethanone derivatives) and chiral HPLC are critical for verifying stereochemistry .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its diastereomers or impurities?

  • Methodological Answer :

  • 1^1H NMR : Key signals include the hydroxy proton (δ ~5.5 ppm, broad) and thiophene protons (δ 6.8–7.5 ppm). Diastereomers show splitting patterns due to differing coupling constants (e.g., JR,RJ_{R,R} vs. JR,SJ_{R,S}) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 280 (M+^+) and fragmentation patterns (e.g., loss of H2_2O or thiophene rings) confirm molecular weight and structural motifs .

Q. What are the typical applications of this compound in heterocyclic chemistry?

  • Methodological Answer : The hydroxy and ketone groups enable participation in cyclocondensation reactions (e.g., forming thiophene-fused siloles or pyrrolo-pyridines via metal-catalyzed Si–C bond cleavage). For example, rhodium-catalyzed reactions with alkynes yield benzosiloles, useful in optoelectronic materials .

Advanced Research Questions

Q. How do transition metals (Pd, Rh, Cu) mediate Si–C or C–C bond activation in derivatives of this compound, and what mechanistic insights exist?

  • Methodological Answer :

  • Palladium : Catalyzes silylene transfer to form silacyclobutanes via oxidative addition into Si–C bonds. Steric bulk in ligands (e.g., PPh3_3) directs regioselectivity .
  • Rhodium : Cleaves robust Si–Csp3^3 bonds in trialkylsilyl groups under mild conditions, enabling silacycle formation. Kinetic studies suggest a σ-bond metathesis pathway .
  • Copper : Promotes chemoselective carbonyl insertions into Si–C bonds, influenced by solvent polarity (e.g., DMF vs. THF) .

Q. How can contradictory data on catalytic efficiency (e.g., Pd vs. Rh systems) be resolved in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Comparative Analysis : Use standardized substrates (e.g., 2-bromo-thiophene) under identical conditions (temperature, solvent). Measure turnover numbers (TON) and enantiomeric excess (ee) via HPLC.
  • Case Study : Pd catalysts may outperform Rh in aryl-alkyne couplings (TON > 100 vs. TON ~50) but require higher temperatures, risking racemization. Rh systems excel in low-temperature Si–C activation .

Q. What strategies optimize the compound’s stability in materials science applications (e.g., OLEDs), given its sensitivity to moisture and oxidation?

  • Methodological Answer :

  • Encapsulation : Embed in hydrophobic matrices (e.g., polystyrene) to prevent hydrolysis.
  • Derivatization : Replace the hydroxy group with tert-butyldimethylsilyl (TBS) ethers for air-stable intermediates. Post-synthesis deprotection regenerates the active form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.